1,2,4-Trifluorobenzene
Overview
Description
1,2,4-Trifluorobenzene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms attached to a benzene ring. The specific arrangement of fluorine atoms at the 1, 2, and 4 positions of the benzene ring distinguishes it from other isomers and imparts unique chemical properties. The molecular structure of 1,2,4-trifluorobenzene has been studied using microwave spectroscopy, revealing rotational constants and confirming the planarity of the molecule .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the use of strong electrophiles or nucleophiles to introduce fluorine atoms onto the benzene ring. While the provided data does not directly describe the synthesis of 1,2,4-trifluorobenzene, it does mention the synthesis of related compounds. For example, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a similar approach for synthesizing 1,2,4-trifluorobenzene .
Molecular Structure Analysis
The molecular structure of 1,2,4-trifluorobenzene has been determined through microwave spectroscopy, which provided detailed information about the rotational constants and the planarity of the molecule. The bond lengths and angles were deduced, indicating a regular hexagonal benzene ring with specific bond lengths for C-C, C-H, and C-F .
Chemical Reactions Analysis
1,2,4-Trifluorobenzene can participate in various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of fluorine atoms can influence the reactivity of the benzene ring due to their electronegativity and the potential for hydrogen bonding. For instance, the related compound 1,2,4-trimethoxybenzene was used in Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, suggesting that 1,2,4-trifluorobenzene could undergo similar reactions under appropriate conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-trifluorobenzene are influenced by the presence of fluorine atoms. The electronegativity of fluorine affects the electron distribution in the molecule, which can be observed in the spectroscopic data. The planarity and symmetry of the molecule also contribute to its stability and reactivity. The microwave spectrum provides insights into the rotational constants, which are essential for understanding the physical properties of the gas-phase molecule .
Scientific Research Applications
Application 1: Intramolecular Dynamics Study
- Scientific Field : Applied Magnetic Resonance
- Summary of the Application : 1,2,4-Trifluorobenzene is used in the study of intramolecular dynamics of its radical anion . This study is significant as fluoroarene radical anions are key intermediates of chemical transformations of polyfluoroarenes, such as nucleophilic substitution and reductive dehalogenation .
- Methods of Application : The electron paramagnetic resonance (EPR) spectrum of the 1,2,4-trifluorobenzene radical anion in liquid solution in nonpolar solvent has been obtained by means of the optically detected EPR technique . Quantum chemical calculations were used to interpret the observed fluorine hyperfine coupling values and their temperature dependence .
- Results or Outcomes : The study found that the observed fluorine hyperfine coupling values and their temperature dependence are a consequence of fast conformational exchange among different nonplanar structures . This provides valuable insights into the electronic and spatial structure of these radical anions .
Application 2: Synthesis of Agrochemicals, Dyes, and Specialty Chemicals
- Scientific Field : Organic Synthesis
- Summary of the Application : 1,2,4-Trifluorobenzene is used in the synthesis of agrochemicals, dyes, and specialty chemicals . These substances have a wide range of applications in agriculture and industry .
- Results or Outcomes : The use of 1,2,4-Trifluorobenzene in these synthesis processes can result in the production of a variety of useful substances, including agrochemicals for crop protection, dyes for coloring textiles and other materials, and specialty chemicals for various industrial applications .
Application 3: Research and Development
- Scientific Field : Research and Development
- Summary of the Application : 1,2,4-Trifluorobenzene is commonly used in research laboratories as a reagent or solvent for various experiments and reactions . Its unique properties make it suitable for specific applications in organic synthesis and material science .
- Results or Outcomes : The use of 1,2,4-Trifluorobenzene in research and development can contribute to the advancement of knowledge in various scientific fields, including organic synthesis and material science .
Application 4: Infrared Absorption Spectrum Analysis
- Scientific Field : Spectroscopy
- Summary of the Application : 1,2,4-Trifluorobenzene is used in the analysis of infrared absorption spectrum . This analysis is significant as it provides valuable insights into the molecular structure and chemical bonds of the compound .
- Methods of Application : The infrared absorption spectrum of liquid 1,2,4-trifluorobenzene has been investigated using LiF, NaCl, KBr and KRS-5 prisms .
- Results or Outcomes : The study provides a detailed spectrum that reflects the vibrational modes of the molecule, which can be used to infer information about the molecular structure and chemical bonds of 1,2,4-Trifluorobenzene .
Application 5: Microwave Spectrum Analysis
- Scientific Field : Spectroscopy
- Summary of the Application : 1,2,4-Trifluorobenzene is used in the analysis of microwave spectrum . This analysis is significant as it provides valuable insights into the rotational transitions of the molecule .
- Methods of Application : The microwave spectrum of 1,2,4-trifluorobenzene has been investigated at dry ice temperature in the frequency range of 8 to 12.4GHz .
- Results or Outcomes : The study provides a detailed spectrum that reflects the rotational transitions of the molecule, which can be used to infer information about the molecular structure and rotational dynamics of 1,2,4-Trifluorobenzene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWOGPSYUIOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190140 | |
Record name | 1,2,4-Trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluorobenzene | |
CAS RN |
367-23-7 | |
Record name | 1,2,4-Trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trifluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 367-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW4HNQ0L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.